(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate
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Overview
Description
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, also known as (R)-methyl 3-(benzyloxy)propanoate, is a chemical compound commonly used in scientific research, specifically in the fields of biochemistry and physiology. This compound is a chiral molecule, meaning it has two enantiomers; (R)-methyl 3-(benzyloxy)-2-hydroxypropanoate is the (R)-form, the more active form of the two. It is of great interest to researchers due to its unique properties and applications in laboratory experiments. In
Scientific Research Applications
Biotechnological Synthesis
“Methyl 3-O-Benzyl-D-glycerate” could potentially be used in the biotechnological synthesis of certain compounds. For instance, a study reported the high-yield synthesis of 2-O-α-d-glucosyl-d-glycerate by a bifunctional glycoside phosphorylase . The promiscuity of the sucrose-active glucosylglycerate phosphorylase can be exploited for the high-yielding and rapid synthesis of 2-O-α-d-glucosyl-d-glycerate from sucrose and d-glycerate .
Proteomics Research
“Methyl 3-O-Benzyl-D-glycerate” is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the study of protein structures, interactions, and functions .
Biochemical Research
“Methyl 3-O-Benzyl-D-glycerate” is a biochemical that can be used in various biochemical research applications . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms .
Mechanism of Action
Target of Action
It is known that similar compounds play a role in the phosphorylated pathway of l-serine biosynthesis .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through concerted mechanisms .
Biochemical Pathways
Methyl 3-O-Benzyl-D-glycerate may be involved in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
Pharmacokinetics
It is known that the compound is soluble in dichloromethane and methanol , which may influence its bioavailability.
Result of Action
It is known that similar compounds play a role in the production of l-serine, a nonessential amino acid used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .
Action Environment
Environmental factors such as pH and ionic strength can influence the structure of similar compounds, which in turn can affect their action, efficacy, and stability
properties
IUPAC Name |
methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBWWWIGOQIBMS-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](COCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.